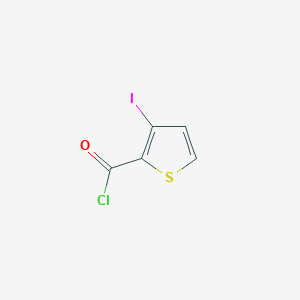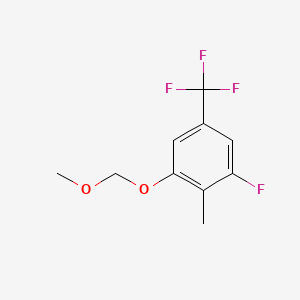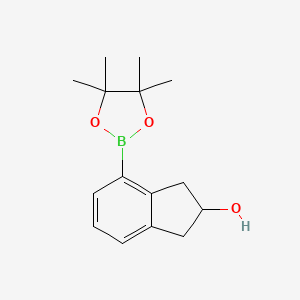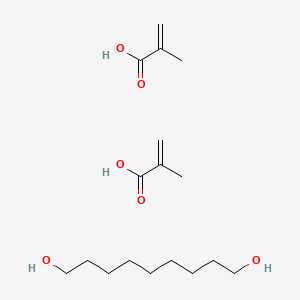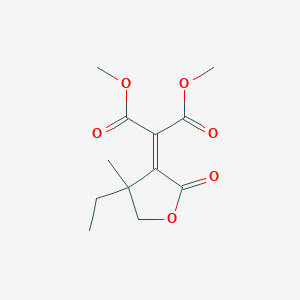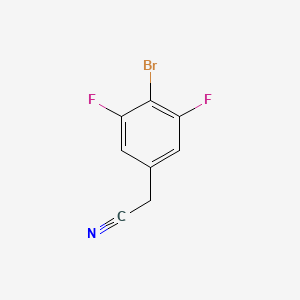
2-(4-Bromo-3,5-difluorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3,5-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrF2N It is characterized by the presence of a bromine atom and two fluorine atoms attached to a benzene ring, along with an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3,5-difluorophenyl)acetonitrile typically involves the reaction of 4-bromo-3,5-difluorobenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromo-3,5-difluorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling: Palladium catalysts, arylboronic acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetonitriles, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-(4-Bromo-3,5-difluorophenyl)acetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3,5-difluorophenyl)acetonitrile involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
- 2-(4-Bromo-2-fluorophenyl)acetonitrile
- 2,4-Difluorophenylacetonitrile
Comparison: Compared to its analogs, 2-(4-Bromo-3,5-difluorophenyl)acetonitrile is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. This unique structure can result in different chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H4BrF2N |
|---|---|
Poids moléculaire |
232.02 g/mol |
Nom IUPAC |
2-(4-bromo-3,5-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrF2N/c9-8-6(10)3-5(1-2-12)4-7(8)11/h3-4H,1H2 |
Clé InChI |
APKXIJBKHXGPAX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)Br)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid](/img/structure/B14014717.png)
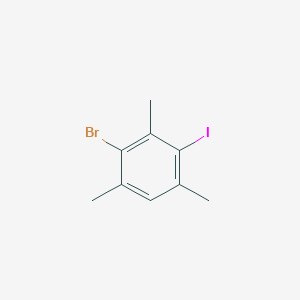
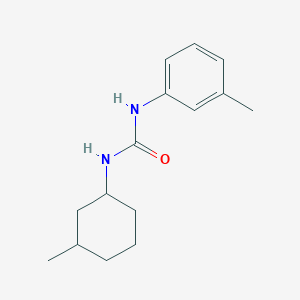

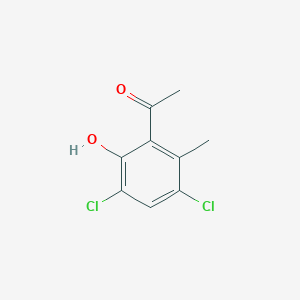
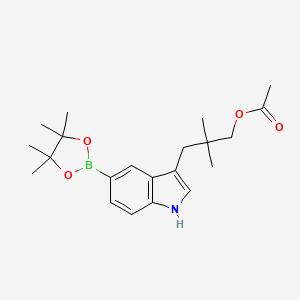
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14014754.png)

![Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14014765.png)
